Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid: A Technical Guide
Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid: A Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a halogenated and trifluoromethylated heterocyclic compound, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and agrochemicals. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid moiety provides a handle for further chemical modification and influences the compound's solubility and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is paramount for researchers in designing synthetic routes, developing formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical characteristics and outlines authoritative, field-proven methodologies for their experimental determination.
Compound Identification
Correctly identifying the molecule is the foundation of any scientific investigation. The structural and molecular details are as follows:
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IUPAC Name: 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid
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Structure:
(Note: A placeholder for the chemical structure image)
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CAS Number: 1227596-13-5[1]
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Molecular Formula: C₈H₅ClF₃NO₂
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Molecular Weight: 239.58 g/mol
Core Physicochemical Properties
A summary of the core physicochemical data is essential for a quick assessment of the compound's nature. Publicly available experimental data for this specific molecule is limited, underscoring the necessity for the experimental protocols detailed later in this guide.
| Property | Value | Source / Notes |
| Physical Form | Solid (predicted) | Based on related structures like its carboxylic acid isomer. |
| Melting Point | Data not available | Requires experimental determination. The related isomer, 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, has a melting point of 173-178 °C. |
| Boiling Point | Data not available | Likely to decompose upon heating due to the carboxylic acid group. |
| pKa | Data not available | Requires experimental determination (see Section 4). The presence of the electron-withdrawing trifluoromethyl and chloro groups is expected to lower the pKa of the carboxylic acid compared to unsubstituted pyridine acetic acids. |
| LogP | Data not available | Requires experimental determination (see Section 3). The trifluoromethyl group is expected to significantly increase lipophilicity. The parent compound, 2-Chloro-5-(trifluoromethyl)pyridine, has a calculated XLogP3 of 2.7.[2] |
| Solubility | Data not available | Requires experimental determination (see Section 5). Expected to have low solubility in water and higher solubility in polar organic solvents.[3] |
Lipophilicity Assessment: Partition Coefficient (LogP)
Expert Insight: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, such as the gut wall or the blood-brain barrier. For ionizable molecules like 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid, the distribution coefficient (LogD) at a specific pH (typically 7.4 to simulate physiological conditions) is more relevant. The Shake-Flask method is the gold standard for its direct, accurate determination.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This protocol is based on the standard OECD-recommended shake-flask procedure.
Causality Behind Choices:
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n-Octanol and Phosphate Buffer (pH 7.4): This biphasic system is the industry standard for mimicking the partitioning between lipid membranes and aqueous physiological fluids.
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Pre-saturation: Saturating the n-octanol with buffer and the buffer with n-octanol prior to the experiment is crucial to prevent volume changes during partitioning, which would introduce significant error.
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Equilibration: Shaking for a sufficient duration ensures that the compound reaches thermodynamic equilibrium between the two phases, a prerequisite for a valid measurement.
Methodology:
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Preparation of Phases:
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Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely and collect each phase.
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Sample Preparation:
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Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).
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Partitioning:
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In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated pH 7.4 buffer.
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Cap the vessel tightly and shake at a constant temperature (e.g., 25 °C) for at least 2 hours to facilitate partitioning and reach equilibrium.
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Phase Separation:
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Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.
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Quantification:
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Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer.
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Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
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Calculation:
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The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: D = [Concentration]octanol / [Concentration]aqueous
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The result is expressed as its base-10 logarithm: LogD = log10(D)
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Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
Expert Insight: Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Determining solubility in various media (e.g., water, buffers at different pH values, organic solvents) provides a comprehensive profile of the compound's behavior. The "like dissolves like" principle is a good starting point; this polar molecule, with both hydrogen bond donor (acid) and acceptor (pyridine nitrogen) sites, is expected to have some aqueous solubility, which will be pH-dependent due to the ionizable carboxylic acid. [3]
Experimental Protocol: General Method for Solubility Determination
This protocol describes a general, robust method for determining the equilibrium solubility of a solid.
Causality Behind Choices:
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Excess Solid: Adding an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
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Equilibration Time: Allowing sufficient time for agitation (e.g., 24-48 hours) is critical to ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.
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Filtration: Filtering the saturated solution is necessary to remove any undissolved solid particles, which would otherwise lead to a gross overestimation of the solubility.
Methodology:
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Preparation:
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Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, pH 4.0 buffer, pH 7.4 buffer, ethanol, DMSO).
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Equilibration:
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Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation:
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After equilibration, allow the vials to stand so that the excess solid can settle.
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Carefully withdraw a sample from the supernatant.
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Immediately filter the sample through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved particles.
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Analysis:
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Accurately dilute the filtered sample with a suitable solvent.
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Determine the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Calculation:
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Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
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Caption: General workflow for determining equilibrium solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is not widely available, data from the closely related precursor, 2-Chloro-5-(trifluoromethyl)pyridine, provides essential guidance. [2][4][5]
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Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2][5]* Precautionary Measures:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. * Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. [4][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Conclusion
2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a compound with significant potential in synthetic chemistry. Its key physicochemical properties—lipophilicity (LogP/D), acidity (pKa), and solubility—are critical determinants of its behavior in both chemical and biological systems. While specific experimental data for this molecule are not readily found in public literature, this guide provides the authoritative, standardized protocols necessary for their determination in a research setting. The application of these robust methodologies will empower researchers to fully characterize this valuable building block, enabling its effective use in the development of next-generation pharmaceuticals and other advanced materials.
References
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BuyersGuideChem. 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid | 1227596-13-5. [Link]
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Pipzine Chemicals. 4-Pyridineacetic Acid. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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ResearchGate. A graphical representation of all physicochemical properties of pyridine-acetic acid mixtures. [Link]
- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
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PubChem. 3-Pyridineacetic acid. [Link]
- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
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University of Regina. The origin of the conductivity maximum vs. mixing ratio in pyridine/acetic acid and water/acetic acid. [Link]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid | 1227596-13-5 - BuyersGuideChem [buyersguidechem.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
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